Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
CAS No.: 146667-86-9
Cat. No.: VC3850503
Molecular Formula: C12H22INO2
Molecular Weight: 339.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 146667-86-9 |
---|---|
Molecular Formula | C12H22INO2 |
Molecular Weight | 339.21 g/mol |
IUPAC Name | tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3 |
Standard InChI Key | ZCEOHFLQAXHPEA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCI |
Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)CCI |
Introduction
Structural and Physicochemical Properties
Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate has the molecular formula C₁₂H₂₂INO₂ and a molecular weight of 339.21 g/mol . Key structural identifiers include:
The Boc group enhances solubility in organic solvents (e.g., dichloromethane, DMF), while the iodoethyl side chain facilitates nucleophilic substitution reactions .
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step protocol:
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Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to yield tert-butyl piperidine-1-carboxylate .
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Iodoethyl Introduction: The intermediate undergoes alkylation with 1,2-diiodoethane under basic conditions (e.g., NaH/DMF) .
Step | Reagents/Conditions | Yield | Purity |
---|---|---|---|
1 | Boc₂O, NaOH, THF, 0°C → RT | 85% | >95% |
2 | 1,2-Diiodoethane, NaH, DMF, 50°C | 72% | 90–95% |
Industrial methods employ continuous flow reactors to improve scalability, with yields exceeding 80% .
Chemical Reactivity and Applications
Nucleophilic Substitution
The iodine atom’s leaving-group propensity enables reactions with nucleophiles (e.g., amines, thiols):
For example, reaction with sodium azide yields tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate, a precursor for click chemistry .
Cross-Coupling Reactions
The compound participates in Ullmann and Suzuki-Miyaura couplings. A 2024 study demonstrated its use in synthesizing oxindole derivatives via copper-catalyzed radical cyclization :
Biological Activity
Antimycobacterial Properties
Inhibition of Mycobacterium tuberculosis MenA (IC₅₀ = 13–22 μM) was observed, targeting the menaquinone biosynthesis pathway .
Target | IC₅₀ (μM) | Cell Viability (%) |
---|---|---|
M. tuberculosis | 13 ± 2 | 92 (HEK293) |
Hazard Statement | Precautionary Measure |
---|---|
H315/H319 | Causes skin/eye irritation |
H335 | May cause respiratory irritation |
Comparative Analysis with Analogues
The C3 substitution in tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate enhances conformational flexibility, favoring ring-forming reactions .
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